(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Overview
Description
(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrrolidine ring substituted with a morpholine ring and a fluoromethoxyphenyl group, making it a molecule of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the morpholine ring, and the attachment of the fluoromethoxyphenyl group. One common synthetic route may involve:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a morpholine moiety.
Attachment of the Fluoromethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce a wide range of functional groups, such as azides or alkyl groups.
Scientific Research Applications
(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on various biological pathways and its interactions with different molecular targets.
Chemical Biology: The compound can be used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications:
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-[(2-chloro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol: Similar structure with a chlorine atom instead of a fluorine atom.
(3S,4S)-1-[(2-fluoro-4-hydroxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol: Similar structure with a hydroxyl group instead of a methoxy group.
(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-piperidin-4-ylpyrrolidin-3-ol: Similar structure with a piperidine ring instead of a morpholine ring.
Uniqueness
(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is unique due to the specific combination of its functional groups and stereochemistry. The presence of the fluoromethoxyphenyl group and the morpholine ring, along with the specific (3S,4S) configuration, gives the compound distinct chemical and biological properties that can be exploited for various applications.
Properties
IUPAC Name |
(3S,4S)-1-[(2-fluoro-4-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-13-3-2-12(14(17)8-13)9-18-10-15(16(20)11-18)19-4-6-22-7-5-19/h2-3,8,15-16,20H,4-7,9-11H2,1H3/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTVCPADSCOYLW-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(C(C2)O)N3CCOCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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